Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-
Overview
Description
“Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-” is an N-methylated indoleamine derivative . It is also known as N,N-Dimethyltryptamine . This compound is found in several plants and in mammalian brain, blood, and urine . It is known to act as an agonist at some types of serotonin receptors and an antagonist at others .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .Molecular Structure Analysis
The molecular formula of “Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-” is C12H16N2 . The molecular weight is 188.2688 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
Indole is a π-excessive aromatic heterocycle and is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical and Chemical Properties Analysis
The physical and chemical properties of “Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl-” include a molecular weight of 188.2688 and a molecular formula of C12H16N2 . It is also known to be crystalline and colorless in nature with specific odors .Scientific Research Applications
Antimicrobial Potential
- Derivatives of Indole, including 1-phenylethyl,2-methyl,3-ethoxy carbonyl,5-methoxycarbonyl,2- methoxy Indole, demonstrate antimicrobial potential. These compounds are synthesized through various chemical reactions and have been screened for their antimicrobial activities (Kalshetty, Gani, & Kalashetti, 2012).
Synthesis of Alkylamine Derivatives
- Alkylamine derivatives of 1-aryl-5-hydroxyindole can be synthesized by condensing substituted l-aryl-5-hydroxyindoles with bisdimethylaminomethane. This process yields various derivatives including those with dimethylamino groups (Grinev, Shvedov, & Panisheva, 1967).
Application in Synthesis of Meridianine Analogs
- Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, derived from alkyl 3-indoleacetates, are utilized in the synthesis of meridianine analogues, a class of indolylpyrimidones, through reactions with various nucleophiles (Jakše, Svete, Stanovnik, & Golobič, 2004).
Synthesis and Antimicrobial Activity of 1-Triazolylethylindole Derivatives
- Novel indole derivatives, such as 1-[4,5-dimethoxycarbonyl-1,2,3-triazol-1-yl]ethyl-3-ethoxycarbonyl-5-methoxy-2-methylindole, have been synthesized and evaluated for their antimicrobial activities (Bhovi & Gadaginamath, 2005).
Structural Analysis of Oxoindole Alkaloids
- Studies on compounds like methyl 2-{6′-ethyl-2′,3′,5′,6′,7′,8′-hexahydro-4-hydroxy-2-oxo-spiro[1H-indole-3(2H),1′(8a'H)-indolizin]-7′-yl}-3-methoxyacrylate reveal insights into the structure and bonding characteristics of indole derivatives, highlighting their non-planar nature and intramolecular hydrogen bonding (Mukhopadhyyay et al., 1998).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-12(7-8-16(2)3)13-9-11(17-4)5-6-14(13)15-10/h5-6,9,15H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEHBQPPDDGCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217627 | |
Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67292-68-6 | |
Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67292-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2,N,N-trimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067292686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-2,N,N-TRIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ2CCP18I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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